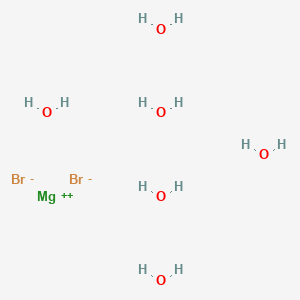Magnesiumbromidehexahydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Catalyst in Organic Synthesis:
Magnesium bromide hexahydrate finds application as a catalyst in organic synthesis, particularly in the Biginelli reaction. This one-pot reaction allows the efficient synthesis of dihydropyrimidines, which are a class of heterocyclic compounds with diverse biological activities. Studies have shown that magnesium bromide hexahydrate, along with other Lewis acids, can effectively promote the condensation step in the Biginelli reaction, leading to the formation of the desired dihydropyrimidine products. []
Electrochemical Applications:
Magnesium bromide hexahydrate exhibits potential in various electrochemical applications. Due to its dissociative nature in solution, it serves as a source of bromide ions (Br⁻) and can act as an electrolyte in electrochemical processes. Additionally, the presence of bromide ions enables its use as an active bromine source for specific reactions. For instance, research has explored the use of magnesium bromide hexahydrate as an electrolyte and active bromine source for the electrochemica loxidation of sec-alcohols (secondary alcohols). This process involves the oxidation of the alcohol to the corresponding carbonyl compound using an electrochemical method. []
Magnesium bromide hexahydrate is an inorganic compound with the chemical formula . It appears as white crystalline solids that are highly hygroscopic, meaning they readily absorb moisture from the air. This compound is commonly used in various applications, including as a source of magnesium ions in biochemical processes and as a flame retardant in industrial materials. The molecular weight of magnesium bromide hexahydrate is approximately 292.2 g/mol, and it crystallizes from aqueous solutions at temperatures above 0°C .
- Formation from Magnesium Oxide:This reaction shows how magnesium oxide reacts with hydrobromic acid to form magnesium bromide, which can then crystallize as the hexahydrate.
- Conversion to Anhydrous Form:Heating magnesium bromide hexahydrate can yield the anhydrous form by removing water .
- Reaction with Chlorine:This reaction illustrates how magnesium bromide can be converted to magnesium chloride through treatment with chlorine .
Magnesium bromide hexahydrate exhibits biological activity primarily as a sedative and anticonvulsant agent. It has been used in medical treatments for nervous disorders and has shown efficacy in calming hyperactive states. Additionally, it serves as a co-factor for various enzymes, including deoxyribonuclease, which plays a role in DNA metabolism . Its biological interactions highlight its significance in both therapeutic and biochemical contexts.
The synthesis of magnesium bromide hexahydrate can be achieved through several methods:
- From Magnesium Oxide:
- Reacting magnesium oxide with hydrobromic acid followed by crystallization.
- From Magnesium Carbonate:
- The reaction of magnesium carbonate with hydrobromic acid also yields magnesium bromide hexahydrate:
- Direct Combination:
Magnesium bromide hexahydrate has diverse applications:
- Flame Retardant: It is used in various materials to reduce flammability.
- Chemical Synthesis: Acts as a Lewis acid catalyst in organic reactions.
- Pharmaceuticals: Utilized in treatments for nervous disorders due to its sedative properties.
- Electrolyte Component: Found in certain dry cell batteries .
Research on the interactions of magnesium bromide hexahydrate focuses on its role as a co-factor for enzymes and its effects on biological systems. Studies have shown that it can influence enzyme activity and stability, particularly in biochemical pathways involving nucleic acids . Additionally, its interaction with other halides and metal ions has been explored for potential applications in catalysis and materials science.
Magnesium bromide hexahydrate shares similarities with several other compounds, particularly those within the class of metal halides and hydrates:
| Compound | Chemical Formula | Unique Features |
|---|---|---|
| Magnesium chloride hexahydrate | More soluble than magnesium bromide; used in de-icing agents. | |
| Calcium bromide hexahydrate | Used in oil drilling fluids; less hygroscopic than magnesium bromide. | |
| Sodium bromide | Commonly used in pharmaceuticals; less complex structure compared to magnesium compounds. | |
| Potassium bromide | Used in photography and as a sedative; more soluble than magnesium bromide. |
Magnesium bromide hexahydrate is unique due to its specific applications in both biological systems and industrial processes, particularly its dual role as a sedative and flame retardant, distinguishing it from other halides that do not share these properties .








